1h-Indolo[3,2-e][1]benzazocine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12N2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(1E,10Z)-8,19-diazatetracyclo[10.7.0.02,7.013,18]nonadeca-1,4,6,8,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C17H12N2/c1-4-10-16-12(6-1)13-8-5-11-18-15-9-3-2-7-14(15)17(13)19-16/h1-6,8-11H,7H2/b8-5-,17-14+,18-11? |
InChI Key |
OYEXKRWKLGUINI-YQAVAPKVSA-N |
Isomeric SMILES |
C\1C=CC=C2/C1=C/3\C(=C4C=CC=CC4=N3)/C=C\C=N2 |
Canonical SMILES |
C1C=CC=C2C1=C3C(=C4C=CC=CC4=N3)C=CC=N2 |
Origin of Product |
United States |
Overview of Indolobenzazocine Scaffolds Within Heterocyclic Chemistry
Heterocyclic chemistry forms a cornerstone of organic and medicinal chemistry, with nitrogen-containing ring systems being particularly prominent in biologically active molecules. researchgate.netnih.gov Indole (B1671886), a bicyclic aromatic heterocycle, is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. chim.itexlibrisgroup.com The fusion of an indole ring with an eight-membered azocine (B12641756) ring gives rise to the indolobenzazocine framework.
The 1H-Indolo[3,2-e] Current time information in Bangalore, IN.benzazocine system is a specific isomer within the broader class of indolobenzazocines. The nomenclature indicates the fusion pattern of the indole and benzazocine rings. This structural arrangement, particularly the eight-membered ring, imparts distinct conformational properties compared to its six- or seven-membered ring homologues, such as indoloquinolines and indolobenzazepines. nih.govacs.org The larger ring size allows for greater conformational flexibility, which can be a critical factor in molecular recognition and biological activity. nih.gov
Contextualization Within Bioactive Ring Systems and Medicinal Chemistry Research
Ring systems are fundamental to the shape, electrostatic properties, and often the bioactivity of chemical compounds. acs.orgpeter-ertl.com The concept of "bioactive scaffolds" or "privileged structures" is widely explored in drug discovery, referring to molecular frameworks that are capable of binding to multiple biological targets. acs.org The indole (B1671886) nucleus itself is a well-established privileged scaffold.
The exploration of larger ring systems like the azocine (B12641756) in indolobenzazocines represents a strategy to expand the available chemical space for drug discovery. nih.gov While a vast number of virtual ring systems are theoretically possible, only a fraction have been synthesized and evaluated for biological activity. acs.orgresearchgate.net The synthesis and study of novel frameworks like 1H-Indolo[3,2-e] Current time information in Bangalore, IN.benzazocine contribute to enriching this bioactive chemical space. nih.gov Research in this area is driven by the hypothesis that new scaffolds will exhibit novel biological activities or improved properties over existing ones. acs.orgnih.gov
Historical Development and Emerging Significance of the 1h Indolo 3,2 E Current Time Information in Bangalore, In.benzazocine Framework
Retrosynthetic Approaches to the 1H-Indolo[3,2-e]chim.itbenzazocine Core
Retrosynthetic analysis of the 1H-indolo[3,2-e] chim.itbenzazocine core reveals several key bond disconnections that pave the way for logical synthetic planning. A primary strategy involves the disconnection of the C-N bond within the azocine (B12641756) ring, leading back to a linear precursor containing an indole (B1671886) nucleus and a suitably functionalized phenyl-ethylamine moiety. This approach simplifies the target molecule into more readily available starting materials.
Another common retrosynthetic disconnection targets the bond between the indole ring and the benzazocine portion. This strategy often begins with a pre-formed benzazocine ring that is subsequently fused to an indole ring through various cyclization reactions. The specific precursors and reaction sequences depend on the desired substitution patterns on the final molecule.
Multi-step Synthetic Pathways for 1H-Indolo[3,2-e]chim.itbenzazocine Synthesis
The construction of the 1H-indolo[3,2-e] chim.itbenzazocine ring system is typically achieved through a multi-step process that can be broadly divided into the preparation of key precursors, cyclization reactions to form the eight-membered ring, and the assembly of the scaffold through amide coupling. nih.govacs.org
Preparation of Key Precursor Compounds
The synthesis of 1H-indolo[3,2-e] chim.itbenzazocine derivatives commences with the preparation of functionalized indole and phenyl precursors. A common route starts with commercially available indole-3-carboxaldehydes, which can be substituted at various positions (e.g., 5-nitro or 5-bromo). nih.govacs.org These aldehydes undergo tosylation to protect the indole nitrogen, followed by oxidation of the aldehyde group to a carboxylic acid using reagents like sodium chlorite. nih.govacs.org
Separately, a key intermediate, 2-iodobenzeneethylamine, is prepared to be coupled with the indole carboxylic acid. nih.govacs.org This sets the stage for the crucial cyclization step.
In a different approach for the isomeric indolo[2,3-e]benzazocine system, the synthesis begins with indole-2-carboxylic acids. rsc.orgnih.gov These are coupled with either 2-(2-bromophenyl)ethan-1-amine or 2-(2-iodophenyl)ethan-1-amine. rsc.orgnih.gov The resulting amide's nitrogen is then protected, often with a Boc group, to yield the direct precursor for the cyclization reaction. rsc.orgnih.gov
Cyclization Reactions in 1H-Indolo[3,2-e]chim.itbenzazocine Formation
The formation of the central eight-membered azocine ring is a critical step in the synthesis of the 1H-indolo[3,2-e] chim.itbenzazocine core. This is typically achieved through intramolecular cyclization reactions.
A prominent method for constructing the eight-membered ring is the palladium-catalyzed intramolecular Heck cyclization. nih.govacs.org This reaction creates a new carbon-carbon bond to close the azocine ring. In this process, a precursor containing an N-Boc protected amide and an iodo-substituted phenyl ring is treated with a palladium catalyst. nih.govacs.org The yields for this cyclization step can vary depending on the specific substrates and reaction conditions. nih.govacs.org For instance, the palladium-catalyzed Heck-cyclization of tert-butyl (1-(ethoxymethyl)-1H-indole-2-carbonyl)(2-iodophenethyl)carbamate and related compounds leads to the formation of the eight-membered ring. rsc.orgnih.gov
The following table summarizes the yields of the palladium-catalyzed Heck-cyclization for different precursors:
| Precursor Compound | Yield (%) |
| d1 (unspecified substituents) | 21 |
| d2 (unspecified substituents) | 54 |
| d3 (unspecified substituents) | 44 |
Following the successful cyclization, the protecting groups are removed to afford the final 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one core. nih.govacs.org Deprotection is often carried out using trifluoroacetic acid and tetra-n-butylammonium fluoride (B91410) (TBAF). nih.gov
An alternative strategy for ring formation involves a base-mediated reductive cyclization. While detailed examples for the specific 1H-indolo[3,2-e] chim.itbenzazocine system are less common in the provided context, this type of reaction is a known method for creating cyclic structures. researchgate.netrsc.org It typically involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.
Palladium-Catalyzed Heck-Cyclization Strategies
Amide Coupling Reactions in Scaffold Assembly
Amide bond formation is a fundamental reaction in the assembly of the precursors for 1H-indolo[3,2-e] chim.itbenzazocine. nih.govrsc.orgnih.gov The coupling of an indole carboxylic acid with a phenyl-ethylamine derivative is a key step that links the two major fragments of the molecule. nih.govacs.org This reaction is typically carried out using standard peptide coupling reagents. For example, the reaction of indole carboxylic acids with 2-iodobenzeneethylamine results in the formation of the corresponding amide in excellent yields, often between 88% and 98%. nih.govacs.org Similarly, the coupling of indole-2-carboxylic acids with 2-(2-bromophenyl)ethan-1-amine or 2-(2-iodophenyl)ethan-1-amine proceeds in nearly quantitative yields of over 90%. rsc.orgnih.gov
The following table details the yields for the amide coupling reaction between various indole carboxylic acids and phenyl-ethylamines:
| Indole Carboxylic Acid | Phenyl-ethylamine Derivative | Yield (%) |
| b1 (unspecified substituents) | 2-iodobenzeneethylamine | 88-98 |
| b2 (unspecified substituents) | 2-iodobenzeneethylamine | 88-98 |
| b3 (unspecified substituents) | 2-iodobenzeneethylamine | 88-98 |
| Ia (unspecified substituents) | 2-(2-bromophenyl)ethan-1-amine | >90 |
| Ib (unspecified substituents) | 2-(2-iodophenyl)ethan-1-amine | >90 |
Structure Activity Relationship Sar Studies of 1h Indolo 3,2 E 1 Benzazocine Derivatives
Comparative Analysis with Related Indole-Fused Heterocyclic Scaffolds
Indolo[3,2-c]quinolines, which feature a six-membered nitrogen-containing ring, are structurally related to the natural alkaloid isocryptolepine. nih.govuit.no Unlike the folded structure of indolobenzazepines, indoloquinolines are flat heterocyclic systems. rsc.org Their SAR has been extensively studied, revealing that they possess a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. nih.govrsc.orgafjbs.com
For their antimalarial activity, SAR studies have shown that the size of the side chain attached to the indoloquinoline core is a key determinant of efficacy. nih.gov An increase in the size of a dibasic side chain generally leads to a decrease in activity, suggesting interaction with a receptor site of limited size. nih.gov Furthermore, the charge on the distal nitrogen of the side chain is critical, accounting for a significant portion of the variation in antimalarial activity. nih.gov In the context of kinase inhibition, 10-iodo-substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids have been identified as potent and selective inhibitors of the DYRK1A enzyme. acs.org
Paullones, or indolo[3,2-d]benzazepines, contain a seven-membered azepine ring fused to the indole (B1671886) at the [3,2-d] position. nih.govacs.org These compounds are isomeric to latonduines and are known to be potent inhibitors of cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase 3β (GSK3β), and other enzymes. rsc.orgacs.org The introduction of the seven-membered ring results in a folded molecular shape, which is a departure from the planarity of indoloquinolines. acs.org The mode of action for paullones is distinct from their isomeric latonduines, highlighting the importance of the indole fusion position. rsc.org Comparative studies have shown that both paullone-derived ligands and their copper(II) complexes exhibit high antiproliferative activity. nih.govacs.org
Isomeric to paullones, indolo[2,3-d]benzazepines (often called indololatonduines) feature an indole moiety fused at the [2,3-d] position. nih.govacs.org While the natural latonduine alkaloids themselves are not markedly cytotoxic, the fusion of an additional indole moiety to the core skeleton dramatically enhances antiproliferative activity, with IC50 values reaching the low to sub-micromolar range. cityu.edu.hkresearchgate.net Unlike paullones which act as kinase inhibitors, the anticancer activity of indololatonduines is linked to their ability to act as microtubule-destabilizing agents, binding to the colchicine (B1669291) site of tubulin. rsc.orgcityu.edu.hk This fundamental difference in the mechanism of action, despite the isomeric relationship, underscores the critical role of the scaffold's topology. nih.govrsc.org
Further expansion of the heterocyclic ring from the eight-membered azocine (B12641756) of indolo[2,3-e]benzazocines to a nine-membered ring results in the indolo[2,3-f]benzazonine scaffold. rsc.orgnih.gov This structural modification has been shown to reduce antiproliferative activity. rsc.orgnih.gov While indolo[2,3-e]benzazocines (isomeric to the title compound) retain high cytotoxic activity and a microtubule-destabilizing mechanism similar to latonduines, the added flexibility and size of the nine-membered ring in indolobenzazonines appear to be detrimental to potent biological action. rsc.orgnih.gov
| Scaffold Name | Core Structure | Primary Biological Activity/Target | General SAR Observations |
|---|---|---|---|
| 1H-Indolo[3,2-e] nih.govbenzazocine | Indole fused to an 8-membered benzazocine | Anticancer nih.gov | Modification at the lactam moiety is more impactful than at the indole moiety. nih.gov Bromine on the indole has a small favorable effect. acs.org |
| Indolo[3,2-c]quinoline | Indole fused to a 6-membered quinoline | Antimalarial, Kinase Inhibition (DYRK1A) nih.govacs.org | Side-chain size and charge are critical for antimalarial activity. nih.gov Iodine substitution enhances DYRK1A inhibition. acs.org |
| Indolo[3,2-d]benzazepine (Paullone) | Indole fused to a 7-membered benzazepine | CDK, GSK3β Inhibition rsc.org | Folded structure; activity is sensitive to substitutions on the paullone (B27933) core. nih.gov |
| Indolo[2,3-d]benzazepine (Latonduine) | Indole fused to a 7-membered benzazepine | Microtubule Destabilization rsc.orgcityu.edu.hk | Fusion of indole is key for cytotoxicity. researchgate.net Isomeric position of fusion leads to a different mechanism than paullones. rsc.org |
| Indolo[2,3-f]benzazonine | Indole fused to a 9-membered benzazonine | Reduced Anticancer Activity rsc.orgnih.gov | Ring expansion from 8- to 9-membered ring decreases cytotoxicity. rsc.org |
Indolo[2,3-d]benzazepines (Latonduines)
Impact of Structural Modifications on Biological Activity
Detailed SAR studies focus on how specific substitutions on the core scaffold influence biological outcomes. For the 1H-Indolo[3,2-e] nih.govbenzazocine system, this has primarily involved the indole portion of the molecule.
The indole ring is a common starting point for chemical modification due to its reactivity and importance for receptor interaction. chim.it In the context of 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one derivatives, substitutions on the indole have been shown to modulate anticancer activity. acs.orgresearchgate.net
Research has indicated that adding a bromine atom at position 10 of the indole ring (R1 = Br) has a small but favorable effect on the antiproliferative activity of both the parent ligand and its corresponding copper(II) complex. acs.org Conversely, computational studies on other indolobenzazocin-8-one derivatives have suggested that the introduction of a methoxy (B1213986) substituent can weaken the binding affinity at the colchicine-binding site of β-tubulin. researchgate.net These studies also highlighted a strong correlation between lipophilicity and cytotoxic potency, suggesting that cellular permeability is a primary driver of the observed activity for this class of compounds. researchgate.net This is consistent with findings for other indole-containing systems where electron-withdrawing groups on the indole ring can influence metabolic pathways and rates of reaction. nih.gov
| Substituent | Position on Indole | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Bromine (Br) | 10 | Small, favorable effect on antiproliferative activity. | acs.org |
| Methoxy (CH₃O) | - | Weakened binding affinity at the tubulin colchicine site (based on computational models). | researchgate.net |
| Unsubstituted | - | Serves as a baseline for comparison; activity is highly dependent on the rest of the molecular structure. | nih.gov |
Effects of Substituents on the Indole Moiety
Role of Metal Coordination in Modulating Structure-Activity Relationships
The coordination of metal ions to the 1H-Indolo[3,2-e] nih.govbenzazocine-derived ligands has emerged as a powerful strategy for further enhancing their cytotoxic properties. The Schiff base-modified ligands provide suitable binding sites for metal ions, leading to the formation of organometallic complexes with distinct biological profiles. nih.govresearchgate.net
However, the effect of metal coordination is not universally positive for all ligands in this series. For instance, the binding of copper(II) to ligands HL² and HL⁴ did not lead to an increase in their antiproliferative activity, indicating a nuanced interplay between the ligand structure and the coordinated metal ion. nih.gov
The analysis of the copper(II) complexes of HL³ and HL⁵ further reinforces the importance of the methyl substituent at the Schiff base C=N group for high antiproliferative activity. acs.org The lead compounds, HL⁵ and its copper(II) complex, demonstrated significantly higher cytotoxicity against the HCT116 human colon cancer cell line than the conventional drug cisplatin. researchgate.net
Table 2: Antiproliferative Activity (IC₅₀ in µM) of Metal Complexes of 1H-Indolo[3,2-e] nih.govbenzazocine Derivatives
| Compound | Metal Center | Ligand | HCT116 (colon) | LS-174 (colon) | MDA-MB-361 (breast) | A549 (lung) |
|---|---|---|---|---|---|---|
| 1a | Ru(II) | HL¹ | 2.5 ± 0.2 | 3.1 ± 0.3 | 4.9 ± 0.5 | 5.2 ± 0.9 |
| 1b | Os(II) | HL¹ | 5.8 ± 0.5 | 6.9 ± 0.6 | 8.1 ± 0.7 | 9.2 ± 1.6 |
| 2 | Cu(II) | HL² | 2.0 ± 0.2 | 2.2 ± 0.2 | 3.0 ± 0.3 | 3.8 ± 0.4 |
| 3 | Cu(II) | HL³ | 0.9 ± 0.0 | 1.9 ± 0.3 | 1.7 ± 0.3 | 1.7 ± 0.3 |
| 4 | Cu(II) | HL⁴ | 1.5 ± 0.1 | 1.7 ± 0.1 | 2.3 ± 0.2 | 2.8 ± 0.3 |
| 5 | Cu(II) | HL⁵ | 0.8 ± 0.0 | 1.0 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 |
| Cisplatin | - | - | 13.6 ± 1.1 | 19.0 ± 0.5 | 26.4 ± 3.7 | 8.0 ± 1.1 |
Data sourced from Inorganic Chemistry, 2022. nih.gov
Compound Names
| Abbreviation / Number | Full Chemical Name |
| 1H-Indolo[3,2-e] nih.govbenzazocine | 1H-Indolo[3,2-e] nih.govbenzazocine |
| 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one | 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one |
| HL¹ | A specific Schiff base derivative of 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one |
| HL² | A specific Schiff base derivative of 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one |
| HL³ | A specific Schiff base derivative of 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one |
| HL⁴ | A specific Schiff base derivative of 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one |
| HL⁵ | A specific Schiff base derivative of 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one |
| 1a | Ruthenium(II) complex with ligand HL¹ |
| 1b | Osmium(II) complex with ligand HL¹ |
| 2 | Copper(II) complex with ligand HL² |
| 3 | Copper(II) complex with ligand HL³ |
| 4 | Copper(II) complex with ligand HL⁴ |
| 5 | Copper(II) complex with ligand HL⁵ |
| Cisplatin | cis-diamminedichloroplatinum(II) |
| Paullones | A class of indolo[3,2-d] nih.govbenzazepines |
Computational Chemistry and Molecular Modeling in 1h Indolo 3,2 E 1 Benzazocine Research
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking simulations have been instrumental in identifying and characterizing the interactions of indolo[2,3-e]benzazocine derivatives with their putative biological targets. rsc.orgnih.govworktribe.comrsc.org These computational studies have been particularly focused on understanding the anticancer properties of this class of compounds.
One of the primary mechanisms of action identified for indolo[2,3-e]benzazocines is the inhibition of tubulin assembly. rsc.orgnih.govworktribe.comrsc.org Molecular modeling investigations have corroborated experimental findings, suggesting that these compounds act as microtubule destabilizing agents by binding to the colchicine (B1669291) site on tubulin. rsc.orgnih.govworktribe.comrsc.org This interaction disrupts the normal function of microtubules, which are essential for cell division, leading to the observed antiproliferative activity against various cancer cell lines. rsc.orgnih.govrsc.org
Furthermore, derivatives of the isomeric scaffold, 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one, have been investigated for their potential as kinase inhibitors. nih.govacs.orgresearchgate.net Molecular docking studies on these compounds have explored their binding to a range of kinases, including glycogen (B147801) synthase kinases (GSK-3α and GSK-3β), tyrosine-protein kinase (Src), lymphocyte-specific protein-tyrosine kinase (Lck), and cyclin-dependent kinases (Cdk2 and Cdk5). nih.gov The insights from these docking studies help to rationalize the observed inhibitory activities and suggest a multi-targeted mode of action for these potential anticancer drugs. nih.gov
Elucidation of Binding Modes and Conformations through Computational Approaches
Computational methods have been crucial in visualizing and understanding the specific binding modes and energetically favorable conformations of 1H-Indolo[3,2-e] rsc.orgbenzazocine derivatives within the active sites of their target proteins.
For the indolo[2,3-e]benzazocine series targeting tubulin, molecular modeling has provided detailed insights into how these ligands fit into the colchicine binding pocket. rsc.orgnih.govworktribe.com These studies reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The computational models help to explain the structure-activity relationships observed experimentally, where even small modifications to the ligand can significantly impact its binding affinity and biological activity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
While specific DFT calculations for 1H-Indolo[3,2-e] rsc.orgbenzazocine were not detailed in the provided search results, the application of DFT is a standard and powerful tool in computational chemistry for understanding the electronic properties of novel compounds. researchgate.netunivie.ac.atmdpi.comchemrxiv.org DFT methods are employed to calculate various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
These calculations can provide valuable information about the reactivity of the indolo[3,2-e]benzazocine scaffold and its derivatives. For instance, the calculated electronic properties can help to predict sites of metabolic transformation, which is a critical aspect in drug development. mdpi.com Furthermore, understanding the electronic structure is essential for rationalizing the non-covalent interactions, such as π-π stacking and hydrogen bonding, that govern the binding of these ligands to their biological targets.
Prediction of Biological Activity and Optimization of Lead Compounds
A primary goal of computational chemistry in drug discovery is to predict the biological activity of new chemical entities and to guide the optimization of promising lead compounds.
For the indolo[3,2-e]benzazocine family of compounds, computational models have been used to correlate specific structural features with their observed antiproliferative and kinase inhibitory activities. nih.govacs.orgresearchgate.net By building quantitative structure-activity relationship (QSAR) models, researchers can predict the activity of novel, unsynthesized derivatives. This predictive capability allows for the prioritization of synthetic efforts towards compounds with the highest potential for therapeutic efficacy.
The insights gained from molecular docking and binding mode analysis directly inform the lead optimization process. For example, if a computational model reveals an unoccupied pocket in the binding site of a target protein, medicinal chemists can design new derivatives of the 1H-Indolo[3,2-e] rsc.orgbenzazocine scaffold that incorporate functional groups to fill this space, potentially leading to enhanced binding affinity and potency. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug design.
Mechanistic Studies of Biological Activity of 1h Indolo 3,2 E 1 Benzazocine Derivatives
Investigations into Antiproliferative Mechanisms in vitro
The antiproliferative activity of 1H-Indolo[3,2-e] nih.govbenzazocine derivatives has been a subject of intensive research. Studies have revealed that these compounds exert their cytotoxic effects through multiple mechanisms, primarily by targeting the cellular cytoskeleton and, to a lesser extent, interacting with DNA.
A significant body of evidence points towards the inhibition of tubulin assembly as a primary mechanism of action for the antiproliferative activity of certain 1H-Indolo[3,2-e] nih.govbenzazocine derivatives. nih.govworktribe.comresearchgate.net For instance, a series of four indolo[2,3-e]benzazocines (HL1–HL4) and their copper(II) complexes were synthesized and evaluated for their biological activity. worktribe.com Tubulin disassembly experiments demonstrated that specific derivatives are effective microtubule destabilizing agents. nih.govworktribe.comresearchgate.net This interference with microtubule dynamics disrupts the formation and function of the mitotic spindle, a critical apparatus for cell division, ultimately leading to cell cycle arrest and apoptosis. The eight-membered azocine (B12641756) ring in the indolo[2,3-e]benzazocine scaffold appears to be crucial for retaining this high cytotoxic activity and mode of action. rsc.org
Further investigations into the mechanism of tubulin inhibition have revealed that some 1H-Indolo[3,2-e] nih.govbenzazocine derivatives bind to the colchicine (B1669291) site on the β-subunit of tubulin. nih.govworktribe.comresearchgate.net This binding pocket is a well-known target for many microtubule-destabilizing agents. Molecular modeling investigations have corroborated these findings, providing a structural basis for the interaction between the benzazocine derivatives and the colchicine binding site. nih.govworktribe.comresearchgate.net Notably, a copper(II) complex of an indolo[2,3-e]benzazocine derivative was identified as the first reported transition metal complex to effectively bind to the tubulin-colchicine pocket. nih.govworktribe.comresearchgate.net This discovery opens new avenues for the design of metal-based anticancer drugs targeting microtubule dynamics.
While the primary target of many 1H-Indolo[3,2-e] nih.govbenzazocine derivatives appears to be tubulin, their interaction with DNA has also been investigated. Ethidium (B1194527) bromide displacement studies are a common method to assess the DNA binding affinity of small molecules. For several indolo[2,3-e]benzazocine derivatives and their copper(II) complexes, these studies have provided evidence that DNA is not the primary target. nih.govworktribe.comresearchgate.net The weaker DNA binding ability of these compounds, particularly those with the eight-membered benzazocine ring, compared to analogous systems with six or seven-membered rings, might contribute to their specific mechanism of action and potentially a more favorable selectivity profile. nih.gov
Colchicine Site Binding Studies
Cell Cycle Perturbation Studies (e.g., cell cycle arrest)
Consistent with their microtubule-destabilizing activity, 1H-Indolo[3,2-e] nih.govbenzazocine derivatives have been shown to induce significant perturbations in the cell cycle of cancer cells. nih.govresearchgate.net Treatment of colon carcinoma LS-174 cells with the ligand HL5 and its copper(II) complex (5) resulted in time- and concentration-dependent cell cycle arrest. acs.org At earlier time points (24 hours), a transient arrest in the S phase was observed, suggesting an inhibition of DNA replication. acs.org With prolonged treatment (48 hours), these compounds caused further cell cycle perturbations, leading to an increase in the sub-G1 population, which is indicative of apoptotic cells. acs.org This demonstrates that the antiproliferative effects of these compounds are mediated, at least in part, by their ability to halt cell cycle progression.
Apoptosis and Necrosis Induction Pathways
The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often programmed cell death, or apoptosis. Studies have confirmed that 1H-Indolo[3,2-e] nih.govbenzazocine derivatives are potent inducers of apoptosis. nih.govresearchgate.net An Annexin V-FITC apoptosis assay revealed that the lead compounds HL5 and its copper(II) complex 5 have a dominant apoptosis-inducing potential in HCT116 human colon cancer cells after 48 hours of treatment. nih.govresearchgate.netacs.org The induction of apoptosis is a critical downstream effect of the microtubule disruption and cell cycle arrest caused by these compounds. Apoptosis is a highly regulated process involving a cascade of caspases, which are proteases that execute the dismantling of the cell. mdpi.com The intrinsic pathway of apoptosis, which is often triggered by cellular stress, involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. mdpi.com
Kinase Inhibition Profiling and Target Identification
In addition to their effects on the cytoskeleton, some 1H-Indolo[3,2-e] nih.govbenzazocine derivatives have been found to inhibit the activity of various protein kinases. nih.govresearchgate.net Kinases are key enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of cancer. The lead compounds HL5 and its copper(II) complex 5 demonstrated notable inhibitory potency against several kinases, including glycogen (B147801) synthase kinases (GSK-3α and GSK-3β), tyrosine-protein kinase (Src), lymphocyte-specific protein-tyrosine kinase (Lck), and cyclin-dependent kinases (Cdk2 and Cdk5), with IC50 values in the micromolar range. nih.govresearchgate.net This multitargeted mode of action, affecting both microtubule dynamics and key signaling kinases, suggests that these compounds could be particularly effective in overcoming drug resistance and may have a broad spectrum of anticancer activity. nih.gov The kinase inhibitory profile of these benzazocine derivatives differs from that of related indolo[2,3-c]quinoline compounds, highlighting how structural modifications to the core scaffold can significantly alter the biological targets. nih.govacs.org
Glycogen Synthase Kinases (GSK-3α, GSK-3β) Inhibition
Certain 1H-Indolo[3,2-e] acs.orgbenzazocine derivatives have shown notable inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3) isoforms α and β. acs.orgresearchgate.net GSK-3 is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. nih.govuclan.ac.uk
A study involving a series of Schiff bases derived from 5,6,7,9-tetrahydro-8H-indolo[3,2-e]benzazocin-8-one, specifically the ligand HL⁵ and its copper(II) complex 5 , demonstrated significant inhibition of both GSK-3α and GSK-3β. acs.orgresearchgate.net The IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, were in the low micromolar range, indicating potent inhibition. acs.orgresearchgate.net This inhibitory action suggests that these compounds could interfere with the signaling pathways regulated by GSK-3, contributing to their observed antiproliferative effects. acs.orgresearchgate.net
Table 1: Inhibition of Glycogen Synthase Kinases by 1H-Indolo[3,2-e] acs.orgbenzazocine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| HL⁵ | GSK-3α/β | 1.4 - 6.1 |
| 5 | GSK-3α/β | 1.4 - 6.1 |
Data sourced from a study on the anticancer potential of indolobenzazocines and their metal complexes. acs.orgresearchgate.net
Tyrosine-Protein Kinases (Src, Lck) Inhibition
In addition to GSK-3, derivatives of 1H-Indolo[3,2-e] acs.orgbenzazocine have been identified as inhibitors of tyrosine-protein kinases, specifically Src and Lck. acs.orgresearchgate.net These kinases are members of the Src family and play crucial roles in cell signaling pathways that control cell proliferation, differentiation, and survival.
The same study that highlighted GSK-3 inhibition also revealed that the ligand HL⁵ and its copper(II) complex 5 effectively inhibit Src and Lck. acs.orgresearchgate.net The IC₅₀ values for this inhibition were also found to be in the low micromolar range, suggesting a multi-targeted kinase inhibition profile for these compounds. acs.orgresearchgate.net The ability to inhibit both serine/threonine kinases like GSK-3 and tyrosine kinases like Src and Lck underscores the potential of this chemical scaffold in developing broad-spectrum anticancer agents.
Table 2: Inhibition of Tyrosine-Protein Kinases by 1H-Indolo[3,2-e] acs.orgbenzazocine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| HL⁵ | Src | 1.4 - 6.1 |
| 5 | Src | 1.4 - 6.1 |
| HL⁵ | Lck | 1.4 - 6.1 |
| 5 | Lck | 1.4 - 6.1 |
Data sourced from a study on the anticancer potential of indolobenzazocines and their metal complexes. acs.orgresearchgate.net
Cyclin-Dependent Kinases (Cdk2, Cdk5, Cdk9) Inhibition
The inhibitory activity of 1H-Indolo[3,2-e] acs.orgbenzazocine derivatives extends to the family of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. acs.orgresearchgate.net Specifically, inhibition of Cdk2, Cdk5, and to some extent Cdk9, has been observed.
Research has shown that the ligand HL⁵ and its copper(II) complex 5 are potent inhibitors of Cdk2 and Cdk5, with IC₅₀ values in the low micromolar range. acs.orgresearchgate.net This is significant as aberrant CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. The inhibition of these CDKs by the 1H-Indolo[3,2-e] acs.orgbenzazocine derivatives provides a direct mechanism for their observed ability to arrest the cell cycle in cancer cell lines. acs.orgresearchgate.net While the primary focus of the study was on Cdk2 and Cdk5, the broader family of CDKs, including Cdk9, are recognized as important targets in cancer therapy. acs.org
Table 3: Inhibition of Cyclin-Dependent Kinases by 1H-Indolo[3,2-e] acs.orgbenzazocine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| HL⁵ | Cdk2/cyclin A | 1.4 - 6.1 |
| 5 | Cdk2/cyclin A | 1.4 - 6.1 |
| HL⁵ | Cdk5/p25 | 1.4 - 6.1 |
| 5 | Cdk5/p25 | 1.4 - 6.1 |
| HL⁵ | Cdk9/cyclin T | Noted Inhibition |
| 5 | Cdk9/cyclin T | Noted Inhibition |
Data for Cdk2 and Cdk5 sourced from a study on the anticancer potential of indolobenzazocines and their metal complexes. acs.orgresearchgate.net The study noted the decision to test against Cdk9, implying relevance. acs.org
Induction of Cellular Stress Responses (e.g., Reactive Oxygen Species, Endoplasmic Reticulum Stress)
Beyond direct enzyme inhibition, the biological activity of some indole-based compounds has been linked to the induction of cellular stress responses, such as the generation of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) stress. researchgate.net While direct evidence for 1H-Indolo[3,2-e] acs.orgbenzazocine derivatives inducing these specific stress responses is still emerging, related indole-containing scaffolds have demonstrated this mechanism.
For instance, certain indolo[2,3-d]benzazepine derivatives, which are structurally related to the 1H-Indolo[3,2-e] acs.orgbenzazocine core, have been shown to induce ROS and ER stress. researchgate.net ER stress and the subsequent unfolded protein response can trigger apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.combohrium.com The generation of ROS can also lead to cellular damage and apoptosis. nih.gov Given the structural similarities, it is plausible that 1H-Indolo[3,2-e] acs.orgbenzazocine derivatives may also exert their anticancer effects, at least in part, through the induction of these cellular stress pathways. Further research is needed to specifically elucidate the role of ROS and ER stress in the activity of 1H-Indolo[3,2-e] acs.orgbenzazocine compounds.
Future Directions and Research Perspectives for 1h Indolo 3,2 E 1 Benzazocine
Exploration of Expanded Chemical Space with Novel Ring Systems
The quest for novel bioactive scaffolds is a central theme in drug discovery, aiming to enhance the innovative potential of new chemical entities. researchgate.netnih.gov Research into indolobenzazocines has demonstrated the value of moving beyond common six- and seven-membered heterocyclic rings to explore larger systems like the eight-membered azocine (B12641756) ring. nih.govacs.org This expansion into new chemical space is a key future direction.
Future work will likely involve the synthesis and characterization of a broader array of indolo[3,2-e] researchgate.netbenzazocine derivatives. This includes modifying the core structure by introducing various substituents to probe structure-activity relationships. For instance, studies have already shown that a methyl substituent on the Schiff base C=N group can significantly enhance antiproliferative activity. acs.org Systematic exploration of substitutions on both the indole (B1671886) and benzazocine rings will be crucial.
Furthermore, research is extending beyond the eight-membered ring of the indolo[3,2-e] researchgate.netbenzazocine system. The synthesis of related but distinct ring systems, such as indolo[2,3-e]benzazocines and the even larger indolo[2,3-f]benzazonines (a nine-membered ring), has been reported. nih.govrsc.org A comparative analysis of these related scaffolds provides valuable insights into how ring size and the fusion position of the indole moiety affect biological activity and mechanism of action. nih.govrsc.org While indolo[2,3-e]benzazocines were found to retain high cytotoxic activity, further expansion to the nine-membered benzazonine ring led to reduced antiproliferative effects, suggesting an optimal ring size for this particular mode of action. nih.govrsc.org
Another avenue of exploration is the creation of metal complexes with indolo[3,2-e] researchgate.netbenzazocine-derived ligands. researchgate.netnih.govacs.org The synthesis of ruthenium(II), osmium(II), and copper(II) complexes has been reported, with some complexes showing significantly higher cytotoxicity against cancer cell lines than the metal-free ligands or the standard chemotherapeutic agent cisplatin. researchgate.netnih.gov
| Ring System | Core Structure | Key Findings | References |
|---|---|---|---|
| Indolo[3,2-c]quinolines | Six-membered N-containing ring | Serves as a structural benchmark; often exhibits antiproliferative activity. | nih.govacs.org |
| Indolo[3,2-d] researchgate.netbenzazepines (Paullones) | Seven-membered N-containing ring | Known kinase inhibitors (e.g., Cdk, GSK3β). nih.gov | nih.govnih.gov |
| Indolo[2,3-d]benzazepines | Seven-membered N-containing ring (isomeric) | Reported as effective microtubule targeting agents. nih.govrsc.org | nih.govrsc.org |
| 1H-Indolo[3,2-e] researchgate.netbenzazocine | Eight-membered N-containing ring | Demonstrates potent, multitargeted kinase inhibition and antiproliferative activity. nih.gov | researchgate.netnih.govacs.org |
| Indolo[2,3-e]benzazocines | Eight-membered N-containing ring (isomeric) | Retains high cytotoxic activity, acting as a microtubule destabilizing agent. nih.govrsc.org | nih.govrsc.orgresearchgate.net |
| Indolo[2,3-f]benzazonines | Nine-membered N-containing ring | Shows reduced antiproliferative activity compared to the seven- and eight-membered ring analogues. nih.govrsc.org | nih.govrsc.orgresearchgate.net |
Development of Multitargeted Agents Based on the 1H-Indolo[3,2-e]researchgate.netbenzazocine Scaffold
The complexity of diseases like cancer often involves multiple redundant signaling pathways, which has driven interest in developing multitargeted agents that can simultaneously modulate several key proteins. The 1H-indolo[3,2-e] researchgate.netbenzazocine scaffold is particularly promising in this regard.
Research has revealed that derivatives of this scaffold can act as potent inhibitors of a range of protein kinases. nih.gov For example, specific ligands and their copper(II) complexes have demonstrated notable inhibitory activity against glycogen (B147801) synthase kinases (GSK-3α and GSK-3β), tyrosine-protein kinase (Src), lymphocyte-specific protein-tyrosine kinase (Lck), and cyclin-dependent kinases (Cdk2 and Cdk5). nih.gov The IC₅₀ values for these inhibitions were found to be in the low micromolar range, suggesting a multitargeted mode of action that could be advantageous in cancer therapy. nih.gov
Future efforts will focus on optimizing this multitargeting profile. By systematically altering the substitution patterns on the indolo[3,2-e] researchgate.netbenzazocine core, researchers can aim to fine-tune the inhibitory activity against a desired set of kinases while minimizing off-target effects on other proteins. This strategy could lead to the development of agents with enhanced efficacy and a reduced likelihood of acquired resistance.
| Kinase Target | Finding | Significance | References |
|---|---|---|---|
| Glycogen Synthase Kinase 3 (GSK-3α/β) | Notable inhibition potency (IC₅₀ = 1.4–6.1 μM). nih.gov | Implicated in numerous cellular processes, including metabolism, proliferation, and apoptosis. | nih.gov |
| Tyrosine-protein kinase (Src) | Inhibited with IC₅₀ values in the low micromolar range. nih.gov | A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. | nih.gov |
| Lymphocyte-specific protein-tyrosine kinase (Lck) | Inhibited with IC₅₀ values in the low micromolar range. nih.gov | Crucial for T-cell signaling and activation. | nih.gov |
| Cyclin-dependent kinase 2 (Cdk2) | Inhibited with IC₅₀ values in the low micromolar range. nih.gov | A key regulator of the cell cycle. | nih.gov |
| Cyclin-dependent kinase 5 (Cdk5) | Inhibited with IC₅₀ values in the low micromolar range. nih.gov | Involved in neuronal processes but also implicated in cancer. | nih.gov |
Advanced Computational Approaches for Rational Design and Optimization
To accelerate the discovery and optimization of indolo[3,2-e] researchgate.netbenzazocine-based drug candidates, advanced computational methods are indispensable. These in silico approaches allow for the rational design of new derivatives and help predict their biological activities before undertaking costly and time-consuming synthesis. ccia.org.au
Molecular modeling and docking studies are already being employed for related scaffolds like indolo[2,3-e]benzazocines to understand their interaction with biological targets. nih.govrsc.orgresearchgate.net For instance, molecular modeling confirmed that these compounds likely bind to the colchicine (B1669291) site of tubulin, providing a structural basis for their observed microtubule destabilizing activity. nih.govresearchgate.net Similar computational investigations will be crucial for the 1H-indolo[3,2-e] researchgate.netbenzazocine scaffold to elucidate its binding modes within the active sites of various kinase targets.
Future research will likely leverage a wider range of computational tools. Virtual screening of large compound libraries can identify new indolo[3,2-e] researchgate.netbenzazocine derivatives with potentially high binding affinity for specific targets. ccia.org.au Chemoinformatic strategies and scaffold-hopping techniques can help identify novel, synthetically accessible ring systems with similar desired properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent and selective compounds.
Integration with Chemical Biology Methodologies for Target Validation
A critical step in drug discovery is target validation—unequivocally identifying the biological target(s) of a bioactive compound and confirming that modulation of the target(s) produces the desired therapeutic effect. researchgate.netnih.gov Integrating chemical biology methodologies is essential for validating the targets of 1H-indolo[3,2-e] researchgate.netbenzazocine derivatives.
Phenotypic screening, where small molecules are tested for their effects on whole cells or organisms, often provides the initial discovery of a bioactive compound. researchgate.netrsc.org However, this must be followed by rigorous target identification studies. researchgate.net For the related indolo[2,3-e]benzazocine scaffold, researchers have already applied such methods. For example, ethidium (B1194527) bromide displacement assays were used to provide evidence that DNA is not the primary target. nih.govrsc.org Subsequent tubulin assembly experiments demonstrated that these compounds act as microtubule destabilizing agents, thus identifying their likely mechanism of action. nih.govrsc.orgresearchgate.net
Future research on 1H-indolo[3,2-e] researchgate.netbenzazocine will employ a similar multi-pronged approach. This will involve:
Cell-based Assays: Using a panel of cancer cell lines to assess antiproliferative activity and determine cellular effects, such as cell cycle arrest and apoptosis induction. nih.gov
Direct Biochemical Methods: Employing techniques like affinity chromatography or activity-based protein profiling to isolate binding partners from cell lysates. researchgate.net
Genetic Approaches: Using techniques such as RNA interference (RNAi) or CRISPR-Cas9 to knock down putative targets and observe whether this phenocopies the effect of the compound. researchgate.net
Chemical Probes: Developing modified versions of the lead compounds (e.g., with tags or photo-crosslinkers) to facilitate the identification of cellular targets. ccia.org.aursc.org
By combining these chemical biology strategies with the synthetic and computational efforts described above, researchers can build a robust understanding of the mechanism of action of 1H-indolo[3,2-e] researchgate.netbenzazocine derivatives and confidently advance the most promising candidates toward clinical development. nih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
